molecular formula C24H18ClN3 B2775805 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-69-5

1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2775805
CAS RN: 901264-69-5
M. Wt: 383.88
InChI Key: XSLCKLDOLWPYRZ-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a phenyl ring, and a chlorophenyl group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by the addition of the phenyl and chlorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a phenyl group and a chlorophenyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core and the phenyl and chlorophenyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those with pyrazoloquinoline structures, have been applied as corrosion inhibitors for metals in acidic environments. A study by Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of certain quinoxaline derivatives for mild steel in HCl solution, demonstrating high efficiency and suggesting the potential of similar compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Optical and Photovoltaic Properties

Research on quinoxaline derivatives, including pyrazoloquinoline derivatives, has explored their structural and optical properties for applications in thin films and photovoltaic devices. Zeyada et al. (2016) focused on the photovoltaic properties of specific quinoxaline derivatives, suggesting their potential in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electron Transfer and Sensing Applications

A study by Rurack and Bricks (2001) demonstrated the use of pyrazoline derivatives, functionalized with heterocyclic acceptors, as molecular reporters for multimodal signaling, indicating the potential of pyrazoloquinoline derivatives in sensing and imaging applications (Rurack & Bricks, 2001).

Antimicrobial and Antiviral Activities

Compounds within the pyrazolo[3,4-b]quinoline class have been evaluated for their biological activities, including antimicrobial and antiviral properties. Kumara et al. (2016) synthesized and characterized several hydrazone and pyrazolo[3,4-b]quinoline derivatives, highlighting their potential value in medicinal chemistry (Kumara et al., 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCKLDOLWPYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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